REACTION_SMILES
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[CH3:15][CH2:16][OH:17].[CH3:1][C:2]([C:3](=[O:4])[OH:5])([CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH3:12].[N:13]#[N:14]>>[CH3:1][C:2]([C:3](=[O:4])[OH:5])([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH3:12]
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Name
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Type
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product
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Smiles
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CCCCCCC(C)(C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |